molecular formula C31H36N4O10S B13438326 (2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid

(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13438326
M. Wt: 656.7 g/mol
InChI Key: NVBICAJOAFEGRK-CAOCKLPOSA-N
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Description

(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an imidazole moiety, and several functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the imidazole moiety, and the introduction of the carboxymethyl and sulfobenzoyl groups. The synthetic route typically starts with the preparation of the pyrrolidine ring through a cyclization reaction. The imidazole moiety is then introduced via a nucleophilic substitution reaction. Finally, the carboxymethyl and sulfobenzoyl groups are added through esterification and sulfonation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid include other pyrrolidine derivatives, imidazole-containing compounds, and molecules with carboxymethyl or sulfobenzoyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C31H36N4O10S

Molecular Weight

656.7 g/mol

IUPAC Name

(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H36N4O10S/c1-2-3-4-5-9-24(34-18-27(32-19-34)33-29(38)23-8-6-7-10-26(23)46(42,43)44)30(39)35-17-22(16-25(35)31(40)41)45-21-13-11-20(12-14-21)15-28(36)37/h6-8,10-14,18-19,22,24-25H,2-5,9,15-17H2,1H3,(H,33,38)(H,36,37)(H,40,41)(H,42,43,44)/t22-,24+,25-/m0/s1

InChI Key

NVBICAJOAFEGRK-CAOCKLPOSA-N

Isomeric SMILES

CCCCCC[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)CC(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O

Canonical SMILES

CCCCCCC(C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)CC(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O

Origin of Product

United States

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